N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide
Description
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a benzoxazole moiety, and a propanamide group, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-12(23)21-7-5-13(11-21)10-20(2)17(24)6-8-22-15-4-3-14(19)9-16(15)26-18(22)25/h3-4,9,13H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWJTPAGFVLLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN(C)C(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzoxazole Formation: The benzoxazole moiety is usually formed via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the pyrrolidine and benzoxazole intermediates with a propanamide group using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide
- N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-ethylpropanamide
Uniqueness
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its structural features enable it to interact with a diverse range of molecular targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
